Cas no 58145-14-5 (Ethanol,2-[bis(2-aminoethyl)amino]-)
![Ethanol,2-[bis(2-aminoethyl)amino]- structure](https://ja.kuujia.com/scimg/cas/58145-14-5x500.png)
Ethanol,2-[bis(2-aminoethyl)amino]- 化学的及び物理的性質
名前と識別子
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- Ethanol,2-[bis(2-aminoethyl)amino]-
- 2-[bis(2-aminoethyl)amino]ethanol
- 1-(Bis(2-aminoethyl)amino)ethanol
- 2-(Bis(2-aminoethyl)amino)ethanol
- Ethanol, 2-(bis(2-aminoethyl)amino)-
- N,N-Bis(2-aminoethyl)ethanolamine
- N,N-Bis(2-aminoethyl)-N-(2-hydroxyethyl) amine
- EINECS 261-141-3
- SCHEMBL62953
- DTXSID3042182
- 2-hydroxy-n,n-bis(2-aminoethyl)ethylamine
- MAF6KM7E5D
- N,N-BIS(2-AMINOETHYL)-2-AMINOETHANOL
- AKOS006339912
- Q27891566
- NS00022416
- Ethanol, 2-[bis(2-aminoethyl)amino]-
- E79429
- 58145-14-5
- 2-(Bis(2-aminoethyl)amino)ethan-1-ol
- UNII-MAF6KM7E5D
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- インチ: InChI=1S/C6H17N3O/c7-1-3-9(4-2-8)5-6-10/h10H,1-8H2
- InChIKey: WUXYGKZSOBYDPP-UHFFFAOYSA-N
- ほほえんだ: C(CN(CCN)CCO)N
計算された属性
- せいみつぶんしりょう: 147.13731
- どういたいしつりょう: 147.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 64
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.5Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- PSA: 75.51
Ethanol,2-[bis(2-aminoethyl)amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG86101-250mg |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 250mg |
$445.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1259488-250mg |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 250mg |
$260 | 2025-02-25 | |
eNovation Chemicals LLC | Y1259488-5g |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 5g |
$2215 | 2025-02-25 | |
eNovation Chemicals LLC | Y1259488-250mg |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 250mg |
$260 | 2024-06-06 | |
eNovation Chemicals LLC | Y1259488-5g |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 5g |
$2215 | 2024-06-06 | |
eNovation Chemicals LLC | Y1259488-1g |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 1g |
$685 | 2025-02-25 | |
eNovation Chemicals LLC | Y1259488-5g |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 5g |
$2215 | 2025-02-21 | |
eNovation Chemicals LLC | Y1259488-1g |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 1g |
$685 | 2024-06-06 | |
1PlusChem | 1P00EQ0L-250mg |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 250mg |
$517.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1259488-1g |
2-[bis(2-aminoethyl)amino]ethanol |
58145-14-5 | 95% | 1g |
$685 | 2025-02-21 |
Ethanol,2-[bis(2-aminoethyl)amino]- 関連文献
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Shu-An Li,De-Xi Yang,Dong-Feng Li,Jin Huang,Wen-Xia Tang New J. Chem. 2002 26 1831
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2. Synthesis and properties of a dizinc complex of a novel macrocyclic ligand with two alcohol-pendants: a model for alkaline phosphataseDe-xi Yang,Shu-an Li,Dong-feng Li,Jiang Xia,Kai-bei Yu,Wen-xia Tang J. Chem. Soc. Dalton Trans. 2002 4042
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3. Elucidation of the mechanism of carboxy ester cleavage promoted by a Cu(ii) alkoxide complex of a tripodal ligand (N3OX)Jiang Xia,Shu-an Li,Yan-bo Shi,Kai-bei Yu,Wen-xia Tang J. Chem. Soc. Dalton Trans. 2001 2109
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4. Synthesis and properties of a dizinc complex of a novel macrocyclic ligand with two alcohol-pendants: a model for alkaline phosphataseDe-xi Yang,Shu-an Li,Dong-feng Li,Jiang Xia,Kai-bei Yu,Wen-xia Tang J. Chem. Soc. Dalton Trans. 2002 4042
Ethanol,2-[bis(2-aminoethyl)amino]-に関する追加情報
Ethanol,2-[bis(2-aminoethyl)amino]- (CAS No. 58145-14-5): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Ethanol,2-[bis(2-aminoethyl)amino]-, identified by the chemical compound code CAS No. 58145-14-5, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various applications ranging from pharmaceutical intermediates to advanced material synthesis. The chemical structure of Ethanol,2-[bis(2-aminoethyl)amino]- consists of an ethanol backbone substituted with two aminoethyl groups, which endow it with remarkable reactivity and versatility.
The chemical properties of Ethanol,2-[bis(2-aminoethyl)amino]- make it an attractive candidate for numerous scientific and industrial applications. Its bifunctional nature allows for easy incorporation into complex molecular frameworks, making it a valuable building block in synthetic chemistry. The presence of multiple reactive sites on its structure enables diverse chemical transformations, including condensation reactions, cross-linking, and polymerization processes. These attributes have positioned this compound as a key intermediate in the synthesis of polymers, surfactants, and other specialty chemicals.
In recent years, the pharmaceutical industry has shown particular interest in Ethanol,2-[bis(2-aminoethyl)amino]- due to its potential as a precursor in drug development. The compound's ability to form stable complexes with various bioactive molecules has been exploited in the design of novel therapeutic agents. For instance, researchers have explored its use in creating targeted drug delivery systems, where its structural flexibility allows for precise modulation of drug release profiles. Additionally, its role in enhancing the solubility and bioavailability of hydrophobic drugs has been a focal point of investigation.
The biomedical research landscape has also witnessed significant advancements driven by Ethanol,2-[bis(2-aminoethyl)amino]-. Its application in biomaterial science has led to the development of advanced hydrogels and scaffolds for tissue engineering. These materials exhibit excellent biocompatibility and mechanical properties, making them suitable for regenerative medicine applications. Furthermore, the compound's ability to interact with biological molecules has been leveraged in diagnostic assays and biosensors, where it serves as an effective recognition element for detecting specific analytes.
From an industrial perspective, Ethanol,2-[bis(2-aminoethyl)amino]- finds utility in various manufacturing processes. Its role as a surfactant and chelating agent has been particularly noteworthy in industries requiring precise control over surface tension and metal ion complexation. The compound's compatibility with green chemistry principles has also made it a preferred choice for sustainable manufacturing practices. Its use in catalytic systems has demonstrated high efficiency in reducing energy consumption and minimizing waste generation.
The latest research trends indicate that Ethanol,2-[bis(2-aminoethyl)amino]- is being increasingly explored for its potential in nanotechnology applications. Its ability to form stable nanoparticles with controlled sizes and shapes has opened new avenues in drug delivery and imaging technologies. These advancements highlight the compound's versatility and its potential to contribute to next-generation medical treatments.
In conclusion, Ethanol,2-[bis(2-aminoethyl)amino]- (CAS No. 58145-14-5) is a multifaceted compound with broad applicability across multiple scientific domains. Its unique chemical properties have enabled its use as a critical intermediate in pharmaceuticals, biomaterials, industrial processes, and nanotechnology. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation and progress in various fields.
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